molecular formula C23H24N2O4S B5037308 N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B5037308
M. Wt: 424.5 g/mol
InChI Key: GORQAFKUEQJDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain, fever, and inflammation.

Mechanism of Action

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain, fever, and inflammation. By blocking the production of these prostaglandins, etoricoxib reduces pain and inflammation in patients with arthritis and other inflammatory conditions.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects in addition to its anti-inflammatory properties. In a study on healthy volunteers, etoricoxib was found to reduce the production of interleukin-6, a cytokine that is involved in the inflammatory response. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to reduce platelet aggregation, which may contribute to its cardiovascular safety profile.

Advantages and Limitations for Lab Experiments

One advantage of etoricoxib is its selective inhibition of the COX-2 enzyme, which reduces the risk of gastrointestinal side effects that are commonly associated with non-selective NSAIDs. However, etoricoxib may still cause cardiovascular side effects, particularly in patients with pre-existing cardiovascular disease. Additionally, etoricoxib is not recommended for use in patients with severe hepatic impairment.

Future Directions

There are several future directions for research on etoricoxib. One area of interest is the potential use of etoricoxib in the treatment of cancer. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit the growth of several types of cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is the potential use of etoricoxib in the treatment of Alzheimer's disease. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to reduce the production of amyloid-beta, a protein that is involved in the development of Alzheimer's disease, in vitro. Further studies are needed to determine whether etoricoxib can be used to treat Alzheimer's disease in humans.

Synthesis Methods

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is synthesized through a multi-step process starting with the reaction of 2-ethylphenol with ethyl chloroacetate to form ethyl 2-ethylphenylacetate. The resulting compound is then reacted with 4-chloro-3-nitrobenzenesulfonamide to form N-(2-ethylphenyl)-2-(4-chloro-3-nitrobenzenesulfonamido)acetamide. This compound is then reduced to N-(2-ethylphenyl)-2-(4-chloro-3-aminobenzenesulfonamido)acetamide, which is subsequently reacted with 4-[(4-methylphenyl)amino]phenol to form N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide.

Scientific Research Applications

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been extensively studied for its effectiveness in treating various types of arthritis and other inflammatory conditions. In a randomized controlled trial, etoricoxib was found to be more effective than naproxen in reducing pain and improving physical function in patients with osteoarthritis of the knee. Another study found that etoricoxib was effective in reducing pain and stiffness in patients with ankylosing spondylitis.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-18-6-4-5-7-22(18)24-23(26)16-29-20-12-14-21(15-13-20)30(27,28)25-19-10-8-17(2)9-11-19/h4-15,25H,3,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQAFKUEQJDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.